3-Chloro-2-(methoxymethyl)aniline
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Overview
Description
3-Chloro-2-(methoxymethyl)aniline: is an organic compound with the molecular formula C8H10ClNO It is a derivative of aniline, where the amino group is substituted with a chloro group at the third position and a methoxymethyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(methoxymethyl)aniline typically involves the following steps:
Nitration of Toluene: The starting material, toluene, undergoes nitration to form 2-nitrotoluene.
Chlorination: The 2-nitrotoluene is then chlorinated to produce 3-chloro-2-nitrotoluene.
Reduction: The nitro group in 3-chloro-2-nitrotoluene is reduced to an amino group, resulting in 3-chloro-2-methylaniline.
Methoxymethylation: Finally, the amino group is protected by introducing a methoxymethyl group, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Nitration and Chlorination: Using industrial reactors to handle large volumes of toluene and chlorinating agents.
Efficient Reduction: Employing catalytic hydrogenation or other reduction methods to convert nitro groups to amino groups.
Methoxymethylation: Utilizing methoxymethyl chloride in the presence of a base to achieve the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-(methoxymethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or reduce other functional groups present.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Various reduced forms of the compound.
Substitution Products: Derivatives with different substituents replacing the chloro group.
Scientific Research Applications
3-Chloro-2-(methoxymethyl)aniline has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(methoxymethyl)aniline involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity.
Pathway Modulation: The compound can influence biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
3-Chloro-2-methylaniline: Similar structure but lacks the methoxymethyl group.
2-Chloro-3-(methoxymethyl)aniline: Isomer with different substitution pattern.
4-Chloro-2-(methoxymethyl)aniline: Another isomer with the chloro group at the fourth position.
Uniqueness: 3-Chloro-2-(methoxymethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and pharmaceuticals .
Properties
Molecular Formula |
C8H10ClNO |
---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
3-chloro-2-(methoxymethyl)aniline |
InChI |
InChI=1S/C8H10ClNO/c1-11-5-6-7(9)3-2-4-8(6)10/h2-4H,5,10H2,1H3 |
InChI Key |
HEZDMBQBNPRLKS-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C=CC=C1Cl)N |
Origin of Product |
United States |
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